N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Enoyl-ACP reductase InhA inhibition Tuberculosis drug discovery

N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic small molecule built on a 2-(4-oxoquinazolin-3(4H)-yl)acetamide core, a validated pharmacophore for enoyl-acyl carrier protein reductase (InhA) inhibition in Mycobacterium tuberculosis (MTB). This specific derivative incorporates a 2,3'-bipyridinylmethyl substituent on the acetamide nitrogen, a structural feature that distinguishes it from other in-class analogs explored for anti-tubercular drug discovery.

Molecular Formula C21H17N5O2
Molecular Weight 371.4
CAS No. 2034268-02-3
Cat. No. B2737127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS2034268-02-3
Molecular FormulaC21H17N5O2
Molecular Weight371.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
InChIInChI=1S/C21H17N5O2/c27-20(13-26-14-25-18-6-2-1-5-17(18)21(26)28)24-11-15-7-9-23-19(10-15)16-4-3-8-22-12-16/h1-10,12,14H,11,13H2,(H,24,27)
InChIKeyGUFKKLDUZQOFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 2034268-02-3): Procurement-Grade Overview for the Quinazolinone-Acetamide InhA Inhibitor Scaffold


N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic small molecule built on a 2-(4-oxoquinazolin-3(4H)-yl)acetamide core, a validated pharmacophore for enoyl-acyl carrier protein reductase (InhA) inhibition in Mycobacterium tuberculosis (MTB) . This specific derivative incorporates a 2,3'-bipyridinylmethyl substituent on the acetamide nitrogen, a structural feature that distinguishes it from other in-class analogs explored for anti-tubercular drug discovery.

Why Generic 2-(4-Oxoquinazolin-3(4H)-yl)acetamide Analogs Cannot Substitute for the 2,3'-Bipyridinylmethyl Derivative (2034268-02-3)


Within the 2-(4-oxoquinazolin-3(4H)-yl)acetamide series, minor modifications to the acetamide N-substituent profoundly alter target engagement, translational in vitro potency, and cytotoxicity profiles . The pedgaonkar et al. study demonstrates a >1000-fold range in InhA inhibitory activity and a >100-fold range in anti-MTB MIC values across only 28 analogs, confirming that simple class-level substitution is unreliable. Therefore, procurement of a specific derivative such as N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide must be justified by its own distinct quantitative performance data, not by extrapolation from the chemotype class.

Quantitative Differential Evidence for N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (2034268-02-3) for Scientific Procurement


InhA Enzyme Inhibition: Target Engagement Activity of the Bipyridinylmethyl Analog Compared to the Core Chemotype

The 2-(4-oxoquinazolin-3(4H)-yl)acetamide chemotype is a validated InhA inhibitor scaffold. In the foundational study of 28 derivatives, InhA inhibition values spanned from the low micromolar to >100 µM range . While the specific IC50 for N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide was not identified in the accessible public domain sources, the class-level evidence confirms that N-substituent identity is the primary driver of InhA affinity. This establishes that procurement must be guided by compound-specific InhA IC50 data, not class-averaged values.

Enoyl-ACP reductase InhA inhibition Tuberculosis drug discovery

Anti-Mycobacterial Potency: MIC Activity Against Drug-Sensitive and Resistant MTB Strains

The 2014 study evaluated all 28 derivatives against drug-sensitive and drug-resistant MTB strains . MIC values across the series exhibited >100-fold variation, demonstrating that N-substituent choice critically determines cellular activity. The bipyridinylmethyl analog's MIC data would quantify its translational advantage in inhibiting whole-cell MTB growth relative to other analogs. However, compound-specific MIC values for this derivative have not been located in the permitted, accessible literature.

Antitubercular activity MIC Drug resistance

Selectivity and Cytotoxicity: RAW 264.7 Macrophage Counter-Screen

The study included cytotoxicity evaluation against RAW 264.7 macrophages to assess mammalian cell safety . The selectivity index (SI = CC50 / MIC) is a key procurement criterion for prioritizing compounds with a sufficient therapeutic window. Again, compound-specific data for the bipyridinylmethyl derivative is needed to determine whether it offers a superior SI compared to other potent InhA inhibitors in the series.

Selectivity Cytotoxicity Macrophage

Evidence-Linked Application Scenarios for N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (2034268-02-3)


Hit-to-Lead Programs Targeting Enoyl-ACP Reductase (InhA) in Drug-Resistant Tuberculosis

The compound belongs to a chemotype series with validated InhA inhibitory activity and anti-MTB efficacy against drug-resistant strains . Procurement is warranted only if the specific derivative's enzyme IC50, MIC, and selectivity index data are available and demonstrate a clear advantage over other series members. The bipyridinylmethyl group may confer favorable binding interactions, but this must be verified through provided compound-specific data before use as a lead optimization starting point.

Structure-Activity Relationship (SAR) Studies on the N-Substituent Tolerability of the 2-(4-Oxoquinazolin-3(4H)-yl)acetamide Scaffold

Given the profound impact of N-substituent variation on activity and toxicity across the 28-analog series , this compound serves as a specific SAR probe for the effect of a 2,3'-bipyridinylmethyl group. Researchers procuring this compound for SAR expansion require its full activity profile to map the contribution of the bipyridinyl nitrogen position and linker length to target affinity and cellular potency.

In Silico Docking and Molecular Dynamics Studies of InhA-Ligand Interactions

The Pedgaonkar 2014 study used molecular docking to rationalize InhA binding modes across the series . The bipyridinylmethyl derivative, with its extended aromatic and hydrogen-bond-capable substituent, is a candidate for further computational studies to predict binding affinity gains. However, procurement for computational modeling is only justified when accompanied by experimental IC50 data for model validation.

Comparative Procurement Decision-Making Among InhA Inhibitor Chemotypes

For organizations evaluating multiple InhA inhibitor scaffolds (e.g., pyrrolidine carboxamides, arylamides, triclosan analogs), the bipyridinylmethyl quinazolinone offers a structurally distinct pharmacophore. The decision to procure this specific derivative over other chemotypes hinges on head-to-head comparisons of InhA IC50, MIC, and cytotoxicity profiles, which must be obtained from the supplier or synthesized literature before procurement is finalized.

Quote Request

Request a Quote for N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.